molecular formula C10H16NO4 B2505902 1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid CAS No. 1638760-82-3

1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid

Cat. No. B2505902
CAS RN: 1638760-82-3
M. Wt: 214.242
InChI Key: GLXXUWWAQCAPNM-UHFFFAOYSA-M
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Description

1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid is a compound that features in the synthesis of various heterocyclic amino acids and peptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect the amine functionality. This compound is part of a broader class of azetidine derivatives, which are four-membered nitrogen-containing rings with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that introduce the Boc group and the azetidine ring. For instance, the synthesis of Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate involves a [3+2] cycloaddition reaction, which is a common strategy for constructing five-membered rings with heteroatoms such as nitrogen and selenium . Similarly, the synthesis of 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine, although not an azetidine, demonstrates the utility of the Boc group in protecting nitrogen functionalities during the synthesis of guanidines, which are structurally related to azetidines .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is typically confirmed using various spectroscopic techniques. For example, the structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS, and elemental analysis . These techniques provide information about the chemical environment of atoms within the molecule, the molecular geometry, and the presence of specific functional groups.

Chemical Reactions Analysis

Azetidine derivatives participate in a variety of chemical reactions. The Boc-protected azetidine ring can be involved in further functionalization reactions, such as guanidinylation, which is the transformation of amines into guanidines. This is exemplified by the use of 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine in the guanidinylation of peptides, demonstrating the reactivity of the Boc-protected nitrogen in solution-phase and solid-phase synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected azetidine derivatives are influenced by the presence of the protective group and the azetidine ring. The Boc group increases the steric bulk and affects the solubility and reactivity of the compound. The azetidine ring, being a strained four-membered ring, imparts unique reactivity patterns that can be exploited in synthetic chemistry. The specific properties of 1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylate are not detailed in the provided papers, but can be inferred from the general behavior of similar compounds .

Scientific Research Applications

Synthetic Utility in Peptide and Drug Design

1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid serves as a versatile building block in the synthesis of complex molecules, demonstrating significant utility in peptide and drug design. The compound has been employed in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, illustrating its role in enhancing the diversity of peptide structures through the isocyanate method or the mixed anhydride procedure (Schutkowski, M., Mrestani-Klaus, C., & Neubert, K., 2009). Additionally, its incorporation into 3-methylquinoxaline-2-carboxylates via reactions with aromatic 1,2-diamines demonstrates its flexibility in both liquid- and solid-phase syntheses, contributing to the development of quinoxalines from (E)-3-Diazenylbut-2-enes (Attanasi, O., Crescentini, L. D., Filippone, P., Mantellini, F., & Santeusanio, S., 2001).

Facilitation of Diversified Chemical Syntheses

The compound is instrumental in the gram-scale synthesis of protected 3-haloazetidines, showcasing its importance in generating azetidine-3-carboxylic acid derivatives through a one-pot strain-release reaction. This process underlines the efficiency and versatility of this compound in medicinal chemistry, providing a pathway to synthesize high-value derivatives (Ji, Y., Wojtas, L., & Lopchuk, J., 2018).

Potential Antibacterial Applications

Research into 2-arylthiazolidine-4-carboxylic acid derivatives and their 3-tert-butoxycarbonyl counterparts has revealed promising antibacterial activities. Notably, these derivatives exhibit superior efficacy against various bacterial strains compared to their non-tert-butoxycarbonyl analogs. This highlights the potential of this compound and its derivatives in developing new antibacterial agents (Song, Z.-C., Ma, G., Lv, P., Li, H.-q., Xiao, Z.-P., & Zhu, H., 2009).

Role in Chiral Recognition and Fluorescence Studies

The compound's derivatives have been utilized in chiral recognition studies, serving as chiral solvating agents that facilitate the analysis of enantiomers through NMR and ECD spectroscopy. This application underscores the potential of such derivatives in stereochemical studies and chiral analysis (Nemes, A., Csóka, T., Béni, S., Farkas, V., Rábai, J., & Szabó, D., 2015). Furthermore, the synthesis of highly fluorescent amino acid derivatives from this compound demonstrates its contribution to the development of novel fluorescent probes with potential applications in biochemical and medical research (Guzow, K., Szabelski, M., Malicka, J., & Wiczk, W., 2001).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a BOC-protected amine, which can then undergo further reactions without interference from the amine group .

Pharmacokinetics

The compound’s molecular weight (21525 g/mol) suggests that it may have favorable absorption and distribution characteristics

Action Environment

The action of 1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the addition of the BOC group to amines requires the presence of a base and can be performed under aqueous conditions . Furthermore, the removal of the BOC group can be accomplished with strong acids , suggesting that the compound’s action, efficacy, and stability can be influenced by pH. Other environmental factors, such as temperature and the presence of other chemical species, may also play a role.

properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6-7(8(12)13)5-11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXXUWWAQCAPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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